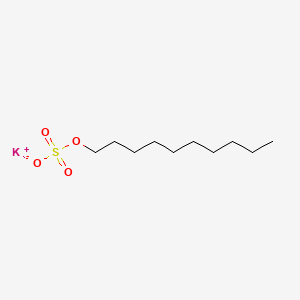

Potassium decyl sulfate

Description

Contextualizing Potassium Decyl Sulfate (B86663) within Anionic Alkyl Sulfate Research

Potassium decyl sulfate belongs to the class of anionic surfactants known as alkyl sulfates. These molecules are characterized by a hydrophobic alkyl chain and a hydrophilic sulfate headgroup. uomustansiriyah.edu.iq The surface-active properties of these compounds, which allow them to reduce the surface tension between different phases, are a direct result of this amphiphilic nature. wikipedia.org Within this family, the length of the alkyl chain and the nature of the counterion significantly influence the surfactant's properties.

This compound, with its 10-carbon alkyl chain, is often studied in comparison to its more common counterpart, sodium dodecyl sulfate (SDS), which has a 12-carbon chain. jetir.orgnih.gov Research has shown that for a fixed counterion, the critical micelle concentration (CMC) — the concentration at which surfactant molecules begin to form aggregates called micelles — is affected by the alkyl chain length. acs.org

The choice of the counterion also plays a crucial role. Studies comparing different alkali metal salts of decyl and dodecyl sulfates have revealed a distinct trend in their thermodynamic properties. For a given alkyl chain length, the CMC and the enthalpy of micellization (ΔHmic) decrease in the order of Li⁺ > Na⁺ > K⁺ > Cs⁺. acs.org This is attributed to the increasing binding of the counterions to the micelles, which screens the electrostatic repulsion between the ionic headgroups and facilitates aggregation. acs.org Therefore, this compound represents a specific point in the spectrum of anionic alkyl sulfate behavior, distinguished by its particular chain length and the properties imparted by the potassium counterion.

Evolution of Scientific Inquiry into Decyl Sulfate Derivatives

The scientific investigation of decyl sulfate derivatives is rooted in the broader history of colloid and surfactant science. The study of colloids began in the 19th century, with early observations by scientists like Michael Faraday on the properties of dispersed particles. nanolytics.combris.ac.uk The term "colloid" was first introduced in 1862 to differentiate these substances from crystalloids. bris.ac.uk Key developments in the early 20th century, including Einstein's work on Brownian motion and advancements in understanding molecular size and shape, laid the groundwork for a more quantitative study of colloidal systems. nanolytics.combritannica.com

The synthetic detergent industry began to take shape in the 1930s, moving beyond traditional soaps. keyingchemical.com The production of alcohol sulfates commenced in 1932, marking a significant step in the development of synthetic surfactants. jetir.org Early research into alkyl sulfates focused on their surface-active properties and their potential as cleaning agents. Over time, the focus of scientific inquiry has become more specialized. Researchers in the mid to late 20th century began to systematically investigate the physicochemical properties of a wide range of alkyl sulfates, including those with varying chain lengths and counterions. cleaninginstitute.org

More recent research, particularly from the late 20th century onwards, has delved into the detailed thermodynamics of micellization of decyl sulfate derivatives. jetir.orgacs.org The use of techniques like isothermal titration calorimetry and conductivity measurements has allowed for precise determination of thermodynamic parameters such as the Gibbs free energy, enthalpy, and entropy of micellization. jetir.orgacs.org This evolution from general observation to detailed thermodynamic characterization reflects the increasing sophistication of analytical techniques and a deeper theoretical understanding of intermolecular forces and self-assembly processes in colloidal systems.

Significance of this compound in Contemporary Colloidal and Interfacial Science

This compound holds particular significance in modern colloidal and interfacial science due to its role as a model compound for studying fundamental surfactant behavior. Its relatively simple structure allows for focused investigations into the effects of counterion binding and hydrophobic chain length on micelle formation and stability. jetir.orgacs.org

The thermodynamic properties of this compound provide valuable insights into the forces driving micellization. Studies have shown that the process is entropically driven, with the negative Gibbs free energy of micellization indicating a spontaneous process. jetir.orgacs.org The negative enthalpy values observed under certain conditions suggest that the process is exothermic. jetir.org

Furthermore, the study of this compound in mixed solvent systems, such as alcohol-water mixtures, offers a deeper understanding of how the solvent environment affects surfactant aggregation. jetir.org The presence of alcohols can alter the hydrophobic interactions and the structure of water, thereby influencing the CMC and other thermodynamic parameters. jetir.org This line of research is crucial for applications where surfactants are used in complex formulations. The crystallization of this compound at interfaces is also an area of active research, with implications for the stability of foams and emulsions. kao.com

Detailed Research Findings

Advanced research on this compound has yielded a wealth of quantitative data regarding its physicochemical and thermodynamic properties. These findings are essential for both fundamental understanding and practical applications of this surfactant.

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₁KO₄S | jetir.org |

| Appearance | White to slightly yellow powder | N/A |

| Solubility | Soluble in water | N/A |

| Critical Micelle Concentration (CMC) | Varies with temperature and solvent | jetir.orgacs.org |

Thermodynamic Properties of Micellization

The thermodynamics of micelle formation for this compound have been investigated to understand the driving forces behind the self-assembly process. The standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization provide a quantitative description of this phenomenon.

Research has consistently shown that the Gibbs free energy of micellization for this compound is negative, indicating that the formation of micelles is a spontaneous process. jetir.org The process is also reported to be exothermic, with negative enthalpy values, and is driven by a positive entropy change, which is characteristic of the hydrophobic effect. jetir.org The table below presents thermodynamic data for this compound in various systems.

| System | Temperature (K) | ΔG°m (kJ/mol) | ΔH°m (kJ/mol) | ΔS°m (J/mol·K) | Reference(s) |

| Aqueous Solution | 303 | - | - | - | jetir.org |

| 0.5M Methanol-Water | 303 | - | - | - | jetir.org |

| 0.5M Propanol-1-Water | 303 | - | - | - | jetir.org |

| 0.5M Butanol-Water | 303 | - | - | - | jetir.org |

Note: Specific numerical values from the source were presented in graphical or comparative format without precise data points in the text for this specific table.

Structure

3D Structure of Parent

Properties

CAS No. |

7739-63-1 |

|---|---|

Molecular Formula |

C10H21KO4S |

Molecular Weight |

276.44 g/mol |

IUPAC Name |

potassium;decyl sulfate |

InChI |

InChI=1S/C10H22O4S.K/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;/h2-10H2,1H3,(H,11,12,13);/q;+1/p-1 |

InChI Key |

JTXIPOLAHSBNJM-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCOS(=O)(=O)[O-].[K+] |

Origin of Product |

United States |

Synthesis and Chemical Modification Research of Potassium Decyl Sulfate

Advanced Synthesis Methodologies for Potassium Decyl Sulfate (B86663)

The industrial production of potassium decyl sulfate, like other alkyl sulfates, involves the sulfation of the corresponding alcohol followed by neutralization. Modern methods have been developed to improve yield, purity, and safety.

The synthesis of this compound begins with the sulfation of 1-decanol (B1670082) (decyl alcohol). The most prevalent modern industrial method for this is reaction with gaseous sulfur trioxide (SO₃) in a continuous falling film reactor. globallcadataaccess.org This technique involves bringing a thin film of the alcohol into contact with a mixture of SO₃ and dry air. globallcadataaccess.org The high surface area of the film allows for efficient heat and mass transfer, and the heat generated by the exothermic reaction is managed by external coolants. globallcadataaccess.orggoogle.com This continuous process allows for careful control of reaction conditions, minimizing side reactions and leading to a high-purity intermediate, decyl sulfuric acid. google.com

Alternative sulfating agents include chlorosulfonic acid and sulfamic acid. elchemy.comnih.gov Sulfamic acid is considered a milder agent, which can reduce the risk of side reactions, although it may require catalysts like urea (B33335) and specific ionic liquids to achieve high yields. nih.gov Other specialized methods explored for sulfating alcohols include the use of sulfur trioxide-amine complexes, such as SO₃-Pyridine or triethylamine-SO₃, which can be advantageous in laboratory settings for specific applications requiring mild conditions. nih.govrsc.orgnih.gov

Following the sulfation step, the resulting acidic product is neutralized. To produce this compound, an alkali potassium source, typically potassium hydroxide (B78521) (KOH), is used. google.com This neutralization is carefully controlled, often in a continuous stirred-tank reactor, keeping the temperature below 45°C to prevent thermal degradation of the surfactant. The final product is an aqueous solution of this compound. google.com

Achieving high-purity this compound (greater than 99%) requires precise control and optimization of reaction parameters during both synthesis and purification. While specific optimization data for this compound is not widely published, extensive research on its close homolog, potassium dodecyl sulfate, provides a strong model for the key parameters.

For the sulfation step using sulfur trioxide, key variables include temperature, pressure, and the molar ratio of reactants. The reaction is typically conducted at temperatures between 25–30°C under a vacuum to facilitate the removal of any volatile byproducts and to control the reaction rate.

The neutralization phase is also critical for purity. The concentration of the potassium hydroxide solution and the rate of addition must be managed to maintain a stable pH (typically 7-8) and temperature, preventing hydrolysis of the newly formed ester.

The table below outlines typical optimized conditions for the synthesis of a high-purity short-chain potassium alkyl sulfate, based on data for analogous compounds.

Optimized Reaction Conditions for Alkyl Sulfate Synthesis

| Parameter | Sulfation (SO₃ Method) | Neutralization (KOH) |

|---|---|---|

| Temperature | 25–30°C | < 45°C |

| Pressure | Vacuum (0.1–0.3 bar) | Atmospheric |

| Molar Ratio | Alcohol:SO₃ near 1:1 | - |

| Catalyst | None required | None required |

| Key Process | Continuous falling film reactor | Continuous stirred-tank reactor |

| Target pH | - | 7.0–8.0 |

General strategies for reaction optimization, such as One-Factor-at-a-Time (OFAT) and Design of Experiments (DoE), can be systematically applied to fine-tune these parameters for this compound production, maximizing yield and minimizing impurities like unreacted alcohol and inorganic salts. researchgate.netacs.org

Investigations into this compound Derivatization and Functionalization

Direct chemical derivatization or functionalization of the this compound molecule itself is not a common focus in the scientific literature. The primary utility of the molecule lies in its surfactant properties as synthesized. However, the molecule possesses two distinct regions, the alkyl chain and the sulfate headgroup, which present theoretical sites for chemical modification. rsc.org The insertion of sulfate groups is typically the final step in a synthesis, as their presence complicates further reactions in organic solvents. rsc.org

More commonly, this compound and similar surfactants are used as agents to functionalize other materials. The amphiphilic nature of the molecule allows it to adsorb onto surfaces, effectively modifying their properties. This process is a form of non-covalent functionalization.

Research has demonstrated the use of similar anionic surfactants, like sodium dodecyl sulfate (SDS), for the following applications:

Functionalization of Nanomaterials: Surfactants are used to disperse and stabilize carbon nanotubes (CNTs) in aqueous solutions. rsc.org The hydrophobic alkyl tails of the surfactant molecules associate with the CNT surface, while the charged hydrophilic headgroups face the water, creating a stable dispersion and a functionalized surface. rsc.org

Protein Modification: In biochemistry, alkyl sulfates bind to proteins, a process that can be used to control protein structure or to facilitate purification and analysis techniques like electrophoresis. mdpi.com

Particle Surface Modification: Surfactants can be used to modify the surface of micro- or nanoparticles to control their aggregation or flocculation behavior in suspensions. nih.gov

Crystallization Science of this compound and Related Alkyl Sulfates

The crystallization behavior of alkyl sulfates from aqueous solutions is a critical aspect of their purification, storage, and formulation. This behavior is highly dependent on temperature, concentration, and the presence of electrolytes. arxiv.org this compound is known to be significantly less soluble in water than its sodium counterpart, a characteristic that is central to its crystallization science. nih.gov

Research into the crystallization of homologous molecules like sodium dodecyl sulfate (SDS) and potassium dodecyl sulfate (KDS) reveals that these surfactants form lamellar crystal structures. whiterose.ac.ukresearchgate.net Within these crystals, the molecules are arranged in bilayers, with the hydrophobic alkyl tails interacting via van der Waals forces in the interior and the polar sulfate headgroups forming layers on the outside, interacting with counterions and any water molecules present. whiterose.ac.ukacs.org Simulations and experimental data for dodecyl sulfates show a plate-like crystal morphology, a result of weak interactions between the hydrocarbon tails which leads to slower growth on the principal faces of the crystal. acs.org

The crystallization of potassium alkyl sulfates can be induced by cooling or by the addition of potassium salts, which increases the common ion concentration and drives the less soluble potassium salt out of solution. nih.govarxiv.org This principle is utilized in purification processes. High-purity potassium alkyl sulfates are often obtained through a multi-stage crystallization process designed to maximize crystal growth and purity. The process involves carefully controlled cooling rates and seeding to promote the formation of uniform, easily separable crystals.

The table below details a representative multi-stage crystallization process for achieving high-purity potassium alkyl sulfates.

Multi-Stage Crystallization Protocol for High-Purity Potassium Alkyl Sulfate

| Stage | Process | Temperature Profile | Purpose |

|---|---|---|---|

| 1 | Rapid Cooling | Cool from 90°C to 20–25°C at 2–3°C/min | Induce nucleation |

| 2 | Seeding & Slow Cooling | Introduce seed crystals and cool at 0.5–0.7°C/min | Promote controlled crystal growth |

| 3 | Final Cooling & Holding | Hold at -4°C to 7°C for 2–3 hours | Maximize crystallization yield |

After crystallization, the purified crystals are typically washed with solvents like ethanol (B145695) to remove residual impurities before drying.

Colloidal and Interfacial Phenomena Research of Potassium Decyl Sulfate Systems

Micellization Thermodynamics and Kinetics of Potassium Decyl Sulfate (B86663)

The self-assembly of potassium decyl sulfate (PDS) into micelles in aqueous solutions is a thermodynamically driven process governed by a delicate balance of forces. The thermodynamics and kinetics of this phenomenon are crucial for understanding its behavior in various applications.

Critical Micelle Concentration Determination and Influencing Factors (e.g., Counterions, Co-solutes, Temperature)

The critical micelle concentration (CMC) is a fundamental parameter that signifies the concentration at which the spontaneous formation of micelles begins. nih.gov This transition is marked by abrupt changes in various physicochemical properties of the surfactant solution, such as conductivity, surface tension, and viscosity. umcs.plorientjchem.org

The CMC of this compound is influenced by several factors:

Counterions: The nature of the counterion plays a significant role in the micellization of alkyl sulfates. For anionic surfactants like this compound, the effectiveness of a counterion in lowering the CMC generally follows the order Li⁺ > Na⁺ > K⁺ > Cs⁺. researchgate.net Smaller, more hydrated ions like lithium are less effective at shielding the electrostatic repulsion between the anionic head groups of the surfactant molecules, resulting in a higher CMC. researchgate.net Conversely, larger, less hydrated ions like potassium and cesium can bind more effectively to the micelle surface, reducing repulsion and promoting micelle formation at lower concentrations. researchgate.netdoi.org The decrease in CMC with increasing counterion size is attributed to the increased binding of these ions to the micelles, which screens the electrostatic repulsions between the ionic headgroups. researchgate.net

Co-solutes: The presence of organic additives, such as alcohols, can alter the CMC of this compound. Studies involving the viscosity of this compound in alcohol-water systems indicate that the CMC values are influenced by the presence of the alkanol. ijaresm.com The addition of electrolytes like sodium chloride (NaCl) or potassium chloride (KCl) also lowers the CMC. This "salting-out" effect is due to the reduction of electrostatic repulsion between the charged head groups of the surfactant molecules, which facilitates micelle formation. orientjchem.org In some systems, KCl has been observed to cause a greater decrease in CMC compared to NaCl. orientjchem.org

Temperature: Temperature has a notable effect on the CMC of this compound. Research has shown that the CMC of potassium lauryl sulfate (a close homolog) increases with rising temperature. tsijournals.comsmolecule.com For instance, the CMC was found to increase from 0.0375 mol/L at 303K to 0.0500 mol/L at 318K. smolecule.com This positive temperature dependence suggests that higher thermal energy opposes the aggregation of surfactant monomers into micelles. tsijournals.comsmolecule.com The enthalpy of micellization is strongly dependent on temperature, often changing from endothermic to exothermic as the temperature increases. researchgate.net

Below is an interactive table summarizing the CMC of this compound under different conditions.

| Factor | Condition | CMC (mol/L) | Reference |

| Temperature | 303 K | 0.0375 | smolecule.com |

| Temperature | 308 K | Not specified | tsijournals.com |

| Temperature | 313 K | Not specified | tsijournals.com |

| Temperature | 318 K | 0.0500 | smolecule.com |

Enthalpic and Entropic Contributions to Micelle Formation

The formation of micelles is a thermodynamically spontaneous process, as indicated by a negative Gibbs free energy of micellization (ΔG°m). tsijournals.com This free energy change is composed of both enthalpic (ΔH°m) and entropic (ΔS°m) contributions, according to the equation ΔG°m = ΔH°m - TΔS°m.

The enthalpy of micellization (ΔH°m) for this compound is temperature-dependent. researchgate.nettsijournals.com At lower temperatures, the process is often endothermic (ΔH°m > 0), driven entirely by the large positive entropy change. researchgate.net As the temperature increases, ΔH°m typically decreases and can become exothermic (ΔH°m < 0). researchgate.net This transition from an endothermic to an exothermic process is a characteristic feature of the micellization of many ionic surfactants. researchgate.net

Thermodynamic studies on potassium lauryl sulfate have shown that the Gibbs free energy of micellization becomes more negative as the temperature increases, indicating greater stability of the micelles at higher temperatures within the studied range. tsijournals.com The entropy of micellization (ΔS°m) for potassium lauryl sulfate has been found to be positive across various temperatures, confirming the entropy-driven nature of the process. tsijournals.com

The following interactive table presents thermodynamic parameters for the micellization of this compound's close homolog, potassium lauryl sulfate, at different temperatures.

| Temperature (K) | ΔG°m (kJ/mol) | ΔH°m (kJ/mol) | ΔS°m (J/mol·K) |

| 303 | Negative | Varies | Positive |

| 308 | Negative | Varies | Positive |

| 313 | Negative | Varies | Positive |

| 318 | More Negative | Varies | Positive |

Kinetic Aspects of Micelle Formation and Dissociation

Micelles are not static structures but are in a constant state of dynamic equilibrium with the individual surfactant monomers in the bulk solution. researchgate.net This dynamic nature involves two primary kinetic processes:

A fast relaxation process (τ₁): This relates to the exchange of surfactant monomers between the bulk solution and existing micelles. This process is typically very rapid. researchgate.net

A slow relaxation process (τ₂): This represents the complete breakdown and formation of a micelle. The relaxation time for this process, τ₂, is directly related to the average lifetime and stability of a micelle. researchgate.net

The kinetics of micellization are crucial for applications where interfaces are rapidly created, such as in foaming, wetting, and emulsification. researchgate.net The rate at which monomers can be supplied from the bulk solution to a newly formed interface is dependent on the stability of the micelles. researchgate.net More stable micelles, characterized by a longer τ₂, result in a lower flux of available monomers and consequently a higher dynamic surface tension. researchgate.net

While specific kinetic data for this compound is not extensively detailed, studies on related anionic surfactants like sodium dodecyl sulfate (SDS) provide insight into the general mechanisms. researchgate.nettci-thaijo.orgnrct.go.thnih.gov The rate of a reaction can be significantly altered in the presence of micelles, a phenomenon known as micellar catalysis. tci-thaijo.orgnrct.go.th For reactions occurring in the presence of anionic micelles, the solubilization and incorporation of reactants into the micellar structure can lead to an increased reaction rate. tci-thaijo.orgnrct.go.th The binding of reactants to the micelle is a key factor, and the strength of this interaction can be quantified by a binding constant. tci-thaijo.orgnrct.go.th

Structural Elucidation of this compound Micelles and Aggregates

Understanding the size, shape, and internal structure of this compound micelles is essential for predicting their behavior. This is achieved through a combination of experimental techniques and theoretical modeling.

Advanced Spectroscopic and Scattering Techniques for Micelle Characterization

A variety of advanced techniques are employed to characterize the structure of micelles in solution.

Light Scattering: Dynamic Light Scattering (DLS) is a powerful method used to determine the hydrodynamic diameter of micelles. rug.nl It measures the fluctuations in scattered light intensity caused by the Brownian motion of the micelles. This technique can monitor changes in micelle size as a function of surfactant concentration and temperature. rug.nl For anionic surfactants, the addition of salt can mitigate complex structural formations and allow for a clearer interpretation of micellar size distribution. rug.nl

Small-Angle Neutron Scattering (SANS): SANS is an ideal technique for probing the structure of complex fluids like micellar solutions. acs.orgugm.ac.id It provides information on the size, shape, aggregation number, and interactions between micelles. By using contrast variation (e.g., deuterated solvents), different parts of the micellar structure, such as the hydrophobic core and the hydrophilic shell, can be selectively highlighted. SANS studies on potassium dodecyl sulfate have modeled the micelles as two-shell ellipsoids, with the surfactant's alkyl chains located in the hydrophobic core. acs.org

Spectroscopic Techniques:

Fluorescence Spectroscopy: This is a highly sensitive method for determining the CMC and probing the micropolarity of the micellar interior. cdnsciencepub.comroyalsocietypublishing.org Probes like pyrene (B120774) are used, whose fluorescence emission spectrum is sensitive to the polarity of its environment. The ratio of the intensities of certain vibrational bands (e.g., I₁/I₃) of pyrene provides a measure of the local polarity, indicating the transfer of the probe from the aqueous bulk to the hydrophobic micellar core. cdnsciencepub.com

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about peptide-micelle complexes. researchgate.net Two-dimensional NMR techniques are particularly powerful for determining the three-dimensional structure of molecules incorporated into micelles. researchgate.net

Resonance Rayleigh Scattering (RRS): This technique, which measures the scattered light at the same wavelength as the incident light, can be used without a probe to determine the CMC. nih.gov The intensity of the RRS signal changes significantly at the CMC due to the formation of larger scattering particles (micelles). nih.gov

Theoretical Modeling of Micellar Structures and Counterion Interactions

Theoretical models are indispensable for interpreting experimental data and predicting the behavior of micellar systems.

Thermodynamic Models: The self-assembly of surfactants into micelles can be described by models such as the "phase separation model" and the "mass-action model". umcs.plresearchgate.net The phase separation model treats micelles as a distinct pseudophase, while the mass-action model considers the equilibrium between monomers and micelles of various aggregation numbers. umcs.pl These models allow for the calculation of thermodynamic parameters like the Gibbs free energy, enthalpy, and entropy of micellization from experimental data. researchgate.net

Molecular-Thermodynamic Theory: This approach aims to predict micellar properties, such as aggregation number and size, directly from the molecular structure of the surfactant. researchgate.net It involves calculating the free energy contributions from various interactions, including the transfer of the hydrophobic tail from water to the micelle core, the interfacial energy at the core-water boundary, and the electrostatic repulsion between the ionic headgroups. researchgate.net

Electrostatic Modeling: To accurately model ionic micelles like this compound, it is crucial to account for electrostatic interactions. The Poisson-Boltzmann equation is often used to describe the distribution of ions in the electrical double layer surrounding the charged micelle. arxiv.org These models consider the binding of counterions to the micelle surface, which screens the headgroup repulsion and influences micelle size and shape. arxiv.org Advanced models also incorporate the effects of ion activity coefficients, which become important at high salt concentrations or near the highly charged micelle surface. arxiv.org SANS data from potassium dodecyl sulfate micelles has been analyzed using models that treat the micelles as two-shell ellipsoids and calculate inter-micellar correlations using a multicomponent primitive model in a mean spherical approximation. acs.org

Adsorption Behavior of this compound at Fluid Interfaces

The tendency of this compound to accumulate at fluid interfaces, such as the air-water interface, is a defining characteristic of its function as a surfactant. This adsorption behavior is governed by the amphiphilic nature of the decyl sulfate anion, which consists of a hydrophobic ten-carbon alkyl chain and a hydrophilic sulfate headgroup.

Adsorption Isotherms and Surface Excess Investigations

The adsorption of ionic surfactants like this compound at an interface can be quantified by constructing adsorption isotherms. These isotherms relate the concentration of the surfactant in the bulk solution to the amount adsorbed per unit area at the interface, a quantity known as the surface excess (Γ).

Experimental results for a series of alkali decyl sulfates, including the potassium salt, show that adsorption isotherms can be derived from equilibrium surface tension versus concentration data by applying the Gibbs adsorption equation. rsc.orgresearchgate.netresearchgate.net For an ionic surfactant like this compound (KDS), which dissociates into a decyl sulfate anion (DS⁻) and a potassium cation (K⁺), the Gibbs equation is often applied with a factor that accounts for the dissociation. acs.org

The surface excess represents the excess concentration of the surfactant at the surface compared to the bulk. Investigations into related systems, such as sodium decyl sulfate on polystyrene latex, have demonstrated methods to analyze the surface excess isotherm to understand the underlying interactions, including surface-sorbate and self-interactions at the interface. qu.edu.qa The Langmuir adsorption model, which assumes monolayer adsorption at specific homogeneous sites, is frequently used to analyze this data and determine parameters like the maximum adsorption capacity. bpums.ac.irrsc.org

Dynamics of Interfacial Layer Formation and Relaxation

The formation of a stable interfacial layer is not instantaneous. The dynamics of this process are crucial for applications like foaming and emulsification. The process begins with the diffusion of surfactant monomers from the bulk solution to the subsurface layer, followed by their adsorption and orientation at the interface. This dynamic process can be investigated by measuring the dynamic surface tension, which is the surface tension as a function of time or surface age. nih.govacs.org

A faster decrease in surface tension over time indicates a more rapid adsorption of surfactant molecules from the bulk to the interface. nih.gov This ability of a surfactant solution to lower surface tension quickly is a critical parameter for its effectiveness in dynamic situations. acs.org While specific kinetic data for this compound is not detailed in the provided research, the general principles of diffusion-controlled adsorption apply. The rate is influenced by factors such as the surfactant's bulk concentration, diffusion coefficient, and any energy barriers to adsorption.

Specific Counterion Effects on Interfacial Properties

The properties of the adsorbed interfacial layer of decyl sulfate are significantly influenced by the nature of the counterion (e.g., Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺). rsc.orgresearchgate.net Experimental studies on alkali decyl sulfates have shown a significant and systematic dependence of adsorption on the specific counterion present. rsc.orgresearchgate.net

The primary factor governing this specificity is the size of the hydrated counterion. It is proposed that counterions with a smaller hydrated radius can penetrate more effectively into the Stern layer, the region occupied by the surfactant headgroups. rsc.orgacs.org This penetration helps to screen the electrostatic repulsion between the negatively charged sulfate headgroups, allowing for a denser packing of the surfactant molecules at the interface. mdpi.com This leads to a greater reduction in surface tension, meaning the surface activity of the decyl sulfate surfactant increases as the hydrated radius of the alkali counterion decreases. acs.org For alkali metals, the hydrated radius generally increases down the group, but specific interactions can alter the expected trend. Molecular dynamics simulations on the related dodecyl sulfate systems show that the interaction strength of monovalent cations with the sulfate headgroups often follows the order Cs⁺ > K⁺ > Na⁺ > Li⁺. researchgate.net This stronger binding and charge screening by larger, less hydrated ions like potassium and cesium favor a higher surface excess. mdpi.com

The table below summarizes the general effect of different alkali counterions on the interfacial properties of alkyl sulfate surfactants.

| Counterion | Hydrated Radius Trend | Interaction with Headgroup | Effect on Surface Packing | Resulting Surface Activity |

| Li⁺ | Large | Weak | Less Dense | Lower |

| Na⁺ | ▼ | ▼ | ▼ | ▼ |

| K⁺ | ▼ | ▼ | ▼ | ▼ |

| Rb⁺ | ▼ | ▼ | ▼ | ▼ |

| Cs⁺ | Small | Strong | More Dense | Higher |

This table illustrates the general trends observed for alkali alkyl sulfates.

Interactions of this compound in Multicomponent Colloidal Systems

In practical applications, this compound is often part of complex formulations containing oils, solid particles, polymers, and other surface-active species. Its interactions within these systems are critical to the stability and function of the final product.

Emulsion and Suspension Stabilization Mechanisms Involving this compound

This compound can act as an effective emulsifier for oil-in-water (O/W) emulsions and a dispersant for solid suspensions. Its primary stabilization mechanism involves adsorbing at the oil-water or solid-water interface. This creates a barrier that prevents the droplets or particles from coalescing or aggregating. cymitquimica.comnanotrun.com The stabilization arises from two main effects:

Reduction of Interfacial Tension: The surfactant lowers the energy of the interface, which facilitates the creation of a large interfacial area during homogenization.

Electrostatic Repulsion: The anionic sulfate headgroups form a charged layer at the interface. This creates a repulsive electrostatic force between adjacent droplets or particles, preventing them from approaching each other closely enough to merge. researchgate.net

However, the specific properties of the potassium counterion can lead to unique behaviors. Unlike their sodium counterparts, potassium salts of long-chain alkyl sulfates have significantly lower solubility in water, especially at lower temperatures. nih.gov This property is exploited in some applications. For instance, in a suspension stabilized by sodium dodecyl sulfate (SDS), the addition of potassium chloride (KCl) can cause the precipitation of potassium dodecyl sulfate (KDS) at the particle surfaces. nih.gov This precipitation alters the surface charge and can neutralize the electrostatic repulsion, leading to controlled flocculation of the suspension. nih.gov This mechanism is a key consideration for formulating systems containing potassium alkyl sulfates.

Complexation with Polymers and Other Amphiphilic Species

When polymers are present in a solution of this compound, complex interactions can occur. Research on the closely related sodium decyl sulfate (C10OS) with the non-ionic polymer poly(vinylpyrrolidone) (PVP) shows that surfactant-polymer complexes form in solution. acs.org This interaction is driven by a combination of forces:

Electrostatic Contributions: An attractive force exists between the surfactant's sulfate headgroup and the polymer's structure. acs.org

Hydrophobic Interactions: The alkyl chain of the decyl sulfate molecule interacts with hydrophobic portions of the polymer, such as the methylene (B1212753) groups in the pyrrolidone ring of PVP. acs.org

The formation of these complexes typically occurs at a surfactant concentration known as the critical aggregation concentration (CAC), which is often lower than the critical micelle concentration (CMC) of the pure surfactant. acs.org

This compound can also interact with other amphiphilic molecules. In mixtures with non-ionic surfactants, for example, mixed micelles can form. The interaction between this compound and other amphiphiles, such as fatty alcohols or diglycerol (B53887) derivatives, can lead to the formation of densely packed interfacial films or complex aggregate structures in the bulk solution. nih.govacs.org These interactions are dictated by the geometry of the molecules and the balance of attractive and repulsive forces between their headgroups and hydrophobic tails.

Role in Flocculation and Dispersion Phenomena

This compound, as an anionic surfactant, plays a significant role in modulating the stability of colloidal systems, acting as either a flocculating or a dispersing agent depending on the specific conditions of the system. Its behavior is primarily governed by its adsorption at the solid-liquid interface, the concentration of the surfactant, and the ionic environment of the aqueous phase.

Flocculation Induction via Precipitation

A key mechanism through which this compound can induce flocculation is through precipitation reactions, particularly in systems containing its more soluble sodium counterpart, sodium decyl sulfate, upon the introduction of potassium ions. This phenomenon is well-documented for the longer-chain homolog, sodium dodecyl sulfate (SDS), where the addition of potassium salts leads to the formation of the less soluble potassium dodecyl sulfate (KDS). nih.govresearchgate.net This precipitation alters the surfactant films around suspended particles. nih.gov

Initially, adsorbed anionic surfactant molecules on particle surfaces create a negative charge, leading to electrostatic repulsion and a stable dispersion. nih.gov However, the introduction of potassium ions can trigger the precipitation of this compound. This event changes the surface characteristics of the particles, neutralizing the surface charge and disrupting the repulsive forces. nih.gov The resulting alteration in the surfactant layer facilitates the linking of particles, leading to aggregation and flocculation of the suspended solids. nih.gov This principle has been applied in pharmaceutical suspensions to control particle aggregation. nih.govresearchgate.net

Research on megestrol (B1676162) acetate (B1210297) suspensions initially dispersed with SDS demonstrated that the addition of potassium salts, such as potassium chloride (KCl) and potassium dihydrogen phosphate (B84403) (KH₂PO₄), effectively induced flocculation. nih.gov The volume of sediment, an indicator of flocculation, was observed to increase significantly in the presence of potassium salts compared to their sodium equivalents. nih.gov This effect is concentration-dependent, with sedimentation volume increasing with higher concentrations of the potassium salt, eventually reaching a plateau. nih.gov

Table 1: Effect of Potassium Salts on Sedimentation Volume in a Surfactant-Containing Dispersion

This table illustrates the impact of adding potassium salts on the sedimentation volume of a megestrol acetate dispersion, indicating the flocculating effect of the in-situ formation of potassium alkyl sulfate.

| Dispersing Agent | Electrolyte Added | Electrolyte Concentration (% w/v) | Sedimentation Volume (%) after 2 weeks |

| Sodium Dodecyl Sulfate (SDS) | Potassium Chloride (KCl) | 2.0 | Increased significantly |

| Sodium Dodecyl Sulfate (SDS) | Potassium Chloride (KCl) | 2.5 | Reached plateau |

| Sodium Dodecyl Sulfate (SDS) | Potassium Dihydrogen Phosphate (KH₂PO₄) | 2.0 | Increased significantly |

| Sodium Dodecyl Sulfate (SDS) | Potassium Dihydrogen Phosphate (KH₂PO₄) | 2.5 | Reached plateau |

| Sodium Dodecyl Sulfate (SDS) | Sodium Chloride (NaCl) | - | No significant increase |

| Sodium Dodecyl Sulfate (SDS) | Sodium Dihydrogen Phosphate (NaH₂PO₄) | - | No significant increase |

Data adapted from studies on analogous systems. nih.gov

Dispersion Stabilization

Conversely, under conditions where it remains soluble and below concentrations that induce significant ion-exchange precipitation, this compound functions as an effective dispersing agent. Like other anionic surfactants, its molecules adsorb onto the surfaces of particles suspended in an aqueous medium. princeton.edu The hydrophilic sulfate head group orients towards the water phase, while the hydrophobic decyl tail attaches to the particle surface.

This adsorption creates a net negative surface charge on the particles. princeton.edu The resulting electrostatic repulsion between the similarly charged particles prevents them from approaching one another and aggregating, a key principle of electrostatic stabilization. princeton.edu This leads to the formation of a stable, homogenous dispersion. The effectiveness of this compound as a dispersant is crucial in various applications where particle aggregation is undesirable.

The stability of such dispersions is highly dependent on the surfactant concentration. Research on functionalized graphene sheets has shown that stable dispersions can be achieved at surfactant concentrations well below the critical micelle concentration (CMC), as long as there is sufficient surface coverage to induce electrostatic repulsion. princeton.edu However, the presence of other electrolytes can influence the effectiveness of dispersion by compressing the electrical double layer around the particles, which can reduce the repulsive forces and potentially lead to instability. researchgate.net

Mechanistic and Catalytic Research Involving Potassium Decyl Sulfate

Micellar Catalysis in Organic and Inorganic Reactions Utilizing Potassium Decyl Sulfate (B86663) Systems

Micellar catalysis is a phenomenon where the rate of a chemical reaction is altered by the presence of micelles in the reaction medium. Anionic surfactants like potassium decyl sulfate, above their critical micelle concentration (CMC), form aggregates known as micelles. These micelles have a nonpolar hydrocarbon core and a polar head group at the surface, creating distinct microenvironments within the bulk aqueous solution.

The catalytic effect of this compound micelles in organic and inorganic reactions would stem from several factors:

Concentration Effect: Reactants can be partitioned from the bulk solvent into the micelles. This leads to an increase in the local concentration of the reactants within the small volume of the micellar phase, thereby accelerating the reaction rate.

Medium Effect: The microenvironment of the micelle, from the nonpolar core to the polar surface, can be more favorable for a reaction than the bulk aqueous medium. For instance, a reaction between two nonpolar molecules would be facilitated in the hydrophobic core of the micelle.

Electrostatic Interactions: As an anionic surfactant, this compound micelles possess a negatively charged surface. This surface can attract and stabilize cationic or positively charged transition states, leading to rate enhancement. Conversely, it would repel anionic reactants, inhibiting the reaction.

Orientation Effects: The incorporation of reactant molecules into a micelle can lead to a favorable orientation for the reaction to occur, which can lower the activation energy.

While specific examples of organic and inorganic reactions catalyzed by this compound are not extensively documented in peer-reviewed literature, studies on its thermodynamic properties of micellization suggest its capability to form micelles and thus act as a potential catalyst. For instance, research has focused on determining the CMC of this compound in various alcohol-water systems, which is a fundamental prerequisite for its catalytic activity.

The following table summarizes the critical micelle concentration (CMC) of this compound in different aqueous alcohol solutions, which indicates its potential for micellar catalysis in these systems.

| Solvent System (in water) | Temperature (°C) | Critical Micelle Concentration (CMC) (mol/L) |

| Methanol (0.5M) | 30 | Data not specified |

| Propanol-1 (0.5M) | 30 | Data not specified |

| Butanol-1 (0.5M) | 30 | Data not specified |

| t-Butanol (0.5M) | 30 | Data not specified |

Note: While studies have been conducted, specific CMC values in these exact systems were not available in the reviewed literature.

Investigations into Reaction Mechanisms in this compound Micellar Environments

The presence of this compound micelles can significantly influence the mechanism of a chemical reaction. The partitioning of reactants into different regions of the micelle (core, surface, or palisade layer) can lead to changes in the reaction pathway compared to the reaction in a homogeneous solution.

Investigations into reaction mechanisms in micellar environments, typically studied with surfactants like SDS, provide a model for what could be expected with this compound. For instance, in the case of nucleophilic substitution reactions, an anionic micelle like this compound would be expected to stabilize a cationic intermediate or transition state at its surface, favoring an SN1-type mechanism over an SN2 mechanism.

For oxidation-reduction reactions involving a cationic oxidizing agent, the anionic surface of this compound micelles would attract the oxidant, increasing its effective concentration near a substrate that is also partitioned into the micelle, thus altering the reaction kinetics.

Detailed mechanistic studies specifically employing this compound are scarce. However, the general principles suggest that the reaction mechanism would be highly dependent on the nature of the reactants and their interaction with the anionic micelles.

Pseudophase Models and Their Application to Reaction Kinetics in Surfactant Systems

To quantitatively analyze the kinetics of reactions in micellar systems, pseudophase models are widely used. These models treat the micellar and bulk phases as distinct reaction media. The most common model is the Menger-Portnoy model, which was later refined by others.

kobs = (kw + kmKS[M]) / (1 + KS[M])

where [M] is the concentration of micelles.

Another important model is the Piszkiewicz cooperativity model, which is analogous to the Hill model for enzyme kinetics. This model describes the cooperativity of substrate binding to the micelles and is particularly useful for reactions that show a sigmoidal dependence of the rate constant on the surfactant concentration. The model is given by:

log[(kobs - kw) / (km - kobs)] = n log[D] - log KD

where [D] is the surfactant concentration, n is the cooperativity index, and KD is the dissociation constant of the surfactant from the substrate-micelle complex.

While these models have been successfully applied to numerous reactions catalyzed by surfactants like SDS, their specific application to reactions in this compound systems is not well-documented in the available literature. However, these models provide the essential theoretical framework for analyzing kinetic data should such studies be undertaken. The determination of parameters like km, KS, and n for a given reaction in the presence of this compound would provide valuable insights into the catalytic efficiency and the nature of substrate-micelle interactions.

The following table outlines the key parameters of the pseudophase models that would be determined in a kinetic study of a reaction catalyzed by this compound.

| Parameter | Model | Description | Significance |

| km | Menger-Portnoy | Rate constant in the micellar phase. | Indicates the intrinsic reactivity of the substrate within the micelle. |

| KS | Menger-Portnoy | Binding constant of the substrate to the micelle. | Measures the extent of association between the substrate and the micelle. |

| n | Piszkiewicz | Cooperativity index. | Indicates whether the binding of one substrate molecule to the micelle promotes or hinders the binding of subsequent molecules. |

| KD | Piszkiewicz | Dissociation constant of the surfactant from the substrate-micelle complex. | Represents the stability of the substrate-micelle aggregate. |

Advanced Analytical Methodologies for Potassium Decyl Sulfate Characterization

Spectroscopic and Scattering Techniques for Structural and Conformational Analysis

Spectroscopic and scattering methods are indispensable for elucidating the structural and conformational dynamics of potassium decyl sulfate (B86663) in various environments. These techniques offer a window into the nanoscale organization of surfactant molecules, both in bulk solution and at interfaces.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the micellization process and the structure of micelles in solution. The chemical environment of the surfactant's protons changes significantly upon aggregation, leading to shifts in their resonance frequencies in the ¹H NMR spectrum.

When potassium decyl sulfate transitions from a monomeric state to forming micelles, the protons along the alkyl chain and near the sulfate headgroup experience a change in their local magnetic environment. This is due to the transfer from an aqueous environment to the hydrophobic core of the micelle for the tail protons, and a change in proximity to other headgroups and counter-ions for the headgroup-adjacent protons.

Detailed ¹H NMR studies on analogous anionic surfactants, such as sodium dodecyl sulfate (SDS), reveal characteristic downfield shifts for protons near the polar headgroup upon micelle formation. This is attributed to the increased proximity of the positively charged counter-ions in the micellar structure. Conversely, protons within the hydrophobic alkyl chain typically exhibit upfield shifts as they become shielded within the nonpolar interior of the micelle. pku.edu.cnuni-muenchen.deresearchgate.net The magnitude of these chemical shift changes can provide information about the location of different parts of the surfactant molecule within the micelle. researchgate.net For instance, larger chemical shift changes for protons near the headgroup compared to those in the hydrophobic tail suggest a transformation from spherical to ellipsoidal or rod-like micelles at higher concentrations. pku.edu.cn

Table 1: Representative ¹H NMR Chemical Shift Changes Upon Micellization for an Anionic Surfactant (Sodium Dodecyl Sulfate as a model)

| Proton Position | Typical Chemical Shift Change (ppm) | Inferred Environment Change |

|---|---|---|

| α-CH₂ (adjacent to sulfate) | Downfield | Increased proximity to counter-ions and other headgroups |

| (CH₂)n (middle of the chain) | Upfield | Transition to a nonpolar, shielded environment in the micelle core |

| ω-CH₃ (terminal methyl) | Upfield | Deepest immersion in the hydrophobic core |

Note: This data is based on studies of sodium dodecyl sulfate (SDS) and is presented as a model for the expected behavior of this compound.

Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) are crucial techniques for determining the size, shape, and aggregation number of this compound micelles in solution. These methods probe the nanoscale structure of the micelles by analyzing the scattering patterns of neutrons or X-rays as they pass through the sample.

SANS studies on similar anionic surfactants, such as sodium alkyl sulfates, have been used to determine key micellar parameters. researchgate.net By fitting the scattering data to theoretical models, it is possible to extract information about the micelle's geometry. For many simple anionic surfactants, micelles are often found to be ellipsoidal rather than perfectly spherical. rsc.orgresearchgate.net The aggregation number, which is the average number of surfactant molecules in a single micelle, can also be determined from SANS data. researchgate.netresearchgate.netcsun.edu

SAXS provides complementary information, particularly regarding the electron density distribution within the micelles. nih.govreading.ac.uk Analysis of SAXS data can reveal a core-shell structure, with the hydrophobic alkyl chains forming the core and the sulfate headgroups and associated counter-ions forming the shell. researchgate.netnih.govnih.gov The dimensions of the core and the shell can be determined, providing a detailed picture of the micellar structure. For instance, studies on calcium didodecyl sulfate have shown that the micelles are prolate ellipsoidal in shape. researchgate.net

Table 2: Typical Micellar Parameters for Alkyl Sulfate Surfactants Determined by SANS and SAXS

| Parameter | Typical Value Range | Technique(s) |

|---|---|---|

| Aggregation Number | 40 - 100 | SANS, SAXS |

| Micelle Shape | Ellipsoidal (prolate or oblate) | SANS, SAXS |

| Hydrophobic Core Radius | 10 - 20 Å | SANS, SAXS |

| Headgroup Shell Thickness | 3 - 5 Å | SAXS |

Note: These values are representative of short-to-medium chain alkyl sulfate surfactants and provide an expected range for this compound.

Sum-Frequency Generation (SFG) spectroscopy is a surface-specific vibrational spectroscopy technique that provides detailed information about the molecular structure and orientation of this compound at interfaces, such as the air-water interface. acs.orgaps.orgresearchgate.netresearchgate.netacs.org SFG is a second-order nonlinear optical process that is only active at interfaces where inversion symmetry is broken, making it an ideal tool for studying monolayers of surfactants.

By tuning the frequency of the incident infrared laser, SFG can probe the vibrational modes of the surfactant molecules. For this compound, this includes the stretching vibrations of the C-H bonds in the alkyl tail and the S-O bonds in the sulfate headgroup. The intensity and polarization of the SFG signal provide information about the orientation and ordering of these groups at the interface.

Studies on dodecyl sulfate surfactants with different alkali metal counter-ions (Li⁺, Na⁺, Cs⁺) have shown that the counter-ion can influence the structure of the interfacial layer. researchgate.net For instance, the frequency of the symmetric S-O stretching vibration has been observed to shift with changes in the surface concentration of the surfactant, an effect attributed to the vibrational Stark effect within the electric field at the interface. researchgate.net The nature of the counter-ion also affects the degree of dissociation of the surfactant headgroup. researchgate.net It is expected that potassium, as a counter-ion, will have a specific influence on the interfacial properties of decyl sulfate monolayers.

Table 3: Expected Vibrational Frequencies for this compound at the Air-Water Interface Probed by SFG

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Structural Information Provided |

|---|---|---|

| Symmetric S-O Stretch | ~1060 | Headgroup orientation and interaction with counter-ions |

| Asymmetric S-O Stretch | ~1220 | Headgroup hydration and conformation |

| Symmetric CH₂ Stretch | ~2850 | Alkyl chain conformation (gauche/trans ratio) |

| Asymmetric CH₂ Stretch | ~2920 | Alkyl chain packing and ordering |

| Symmetric CH₃ Stretch | ~2875 | Orientation of the terminal methyl group |

Note: The exact frequencies can vary depending on the specific interfacial environment and the nature of the counter-ion.

X-ray Diffraction (XRD) is the primary technique for determining the crystal structure of solid this compound. By analyzing the diffraction pattern of X-rays scattered by a crystalline sample, it is possible to determine the arrangement of atoms within the crystal lattice. This provides fundamental information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Electroanalytical and Conductometric Methods for Quantitative Analysis and Equilibrium Studies

Electroanalytical techniques are valuable for the quantitative analysis of this compound and for studying its aggregation behavior in solution, particularly the determination of the critical micelle concentration (CMC).

Potentiometry using an ion-selective electrode (ISE) is a highly effective method for determining the activity of potassium ions in a solution of this compound. metrohm.com A potassium-selective electrode typically contains a membrane with a specific ionophore, such as valinomycin, which selectively binds K⁺ ions. The potential difference between the ISE and a reference electrode is proportional to the logarithm of the potassium ion activity in the solution.

This technique can be used to determine the critical micelle concentration (CMC) of this compound. uniba.skscribd.comjsirjournal.comresearchgate.net Below the CMC, this compound exists as dissociated ions, and the concentration of free potassium ions is equal to the total surfactant concentration. As the surfactant concentration increases, the measured potential changes according to the Nernst equation. researchgate.net

At the CMC, the surfactant monomers begin to aggregate into micelles, and some of the potassium counter-ions become associated with the micelle surface. This leads to a change in the slope of the plot of the electrode potential versus the logarithm of the total surfactant concentration. The concentration at which this break in the slope occurs is the CMC. jsirjournal.comyoutube.com Potentiometric titrations can also be employed for this purpose. youtube.comabo.fi

Table 4: Principles of CMC Determination for this compound using a Potassium Ion-Selective Electrode

| Concentration Range | State of Surfactant | Behavior of [K⁺] | Electrode Potential vs. log(Concentration) |

|---|---|---|---|

| Below CMC | Monomeric and fully dissociated | Increases linearly with total concentration | Linear with a Nernstian slope |

| Above CMC | Monomers in equilibrium with micelles | Increases more slowly due to counter-ion binding | Linear with a reduced slope |

Conductometry for Micellization Parameters

Conductometry is a fundamental and widely utilized technique for investigating the micellization behavior of ionic surfactants like this compound in aqueous and mixed solvent systems. jetir.orgnih.gov This method relies on measuring the electrical conductivity of the surfactant solution as a function of its concentration. Below the critical micelle concentration (CMC), the surfactant exists primarily as individual ions (decyl sulfate anions and potassium cations), and the conductivity increases linearly with concentration, as more charge carriers are introduced. vlabs.ac.inasianpubs.org

Beyond just determining the CMC, conductometric data allows for the calculation of crucial thermodynamic parameters that describe the energetics of the micellization process. The degree of counter-ion binding (β) and the degree of micelle dissociation (α) can be calculated from the ratio of the slopes of the post-micellar (S₂) and pre-micellar (S₁) regions (α = S₂/S₁). orientjchem.org

From the temperature dependence of the CMC, key thermodynamic state functions such as the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization can be calculated. jetir.orgresearchgate.net The Gibbs free energy indicates the spontaneity of the process, with negative values suggesting that micellization is a spontaneous event. jetir.orgumcs.pl The enthalpy change reveals whether the process is exothermic or endothermic, while the entropy change provides insight into the change in randomness of the system, which is often the primary driving force for micellization due to the hydrophobic effect. jetir.orgwikipedia.org

Table 1: Micellization and Thermodynamic Parameters for this compound in Aqueous Solution This table presents illustrative data based on typical findings for anionic surfactants. Actual values can vary with experimental conditions.

| Parameter | Value | Description |

|---|---|---|

| Critical Micelle Concentration (CMC) at 298.15 K | ~9.8 mM | The concentration at which micelle formation begins. |

| Degree of Counter-ion Binding (β) | ~0.6 - 0.7 | The fraction of counter-ions associated with the micelle. |

| Standard Gibbs Free Energy of Micellization (ΔG°m) | -30 to -35 kJ/mol | Indicates the spontaneity of the micellization process. |

| Standard Enthalpy of Micellization (ΔH°m) | -2 to -8 kJ/mol | Indicates the heat change during micellization (typically slightly exothermic). |

| Standard Entropy of Micellization (ΔS°m) | +90 to +110 J/mol·K | Reflects the increase in disorder, primarily from the release of structured water molecules. |

Chromatographic and Separation Science Approaches

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components within a mixture, making it suitable for assessing the purity of this compound and analyzing it in complex formulations. For anionic surfactants, reversed-phase HPLC (RP-HPLC) is a common approach. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

The separation mechanism for this compound in RP-HPLC involves the partitioning of the decyl sulfate anion between the stationary and mobile phases. The hydrophobic C10 alkyl chain interacts with the nonpolar stationary phase, while the polar sulfate head group interacts with the mobile phase. The retention time can be controlled by adjusting the composition of the mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net

To analyze for both the decyl sulfate anion and the potassium cation, ion-pair chromatography or a mixed-mode chromatography approach can be employed. helixchrom.com In ion-pair chromatography, a reagent such as tetrabutylammonium (B224687) hydroxide (B78521) is added to the mobile phase, which pairs with the decyl sulfate anion, allowing for its separation and detection. nih.gov Alternatively, specialized mixed-mode columns that possess both reversed-phase and ion-exchange characteristics can be used to separate the hydrophobic anion and the inorganic cation in a single run. helixchrom.comsielc.com

Detection is a critical aspect of the HPLC analysis. Since the decyl sulfate anion lacks a strong chromophore, direct UV-Vis detection can be challenging unless performed at low wavelengths. More universal detectors are often preferred, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). lcms.cz These detectors are not dependent on the optical properties of the analyte and respond to any non-volatile substance, making them ideal for quantifying surfactants and their counter-ions. sielc.comlcms.cz Ion chromatography coupled with a conductivity detector is another robust method specifically for ion analysis. nih.govmdpi.com

Table 2: Illustrative HPLC Method Parameters for Alkyl Sulfate Analysis This table outlines a general starting point for method development for purity analysis of this compound.

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Separates based on hydrophobicity of the alkyl chain. |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid | Elutes compounds from the column; gradient allows for separation of impurities with different chain lengths. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and influences resolution. |

| Detector | Evaporative Light Scattering Detector (ELSD) | Provides universal detection for non-volatile analytes like decyl sulfate and potassium. |

| Injection Volume | 10 µL | The amount of sample introduced onto the column. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

Thermogravimetric and Calorimetric Techniques for Energetic and Phase Behavior Studies

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential thermal analysis techniques used to study the energetic properties and phase behavior of materials like this compound. labx.comnih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com For this compound, a TGA scan reveals its thermal stability and decomposition profile. A typical thermogram would show distinct mass loss steps corresponding to different decomposition events. The initial mass loss at lower temperatures (below ~150°C) is often attributable to the evaporation of adsorbed or bound water. The major decomposition stage at higher temperatures involves the breakdown of the decyl alkyl chain and the sulfate head group. The final residual mass at the end of the analysis would correspond to the thermally stable inorganic component, potassium sulfate. utwente.nl

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. labx.com It is used to detect and quantify thermal events such as phase transitions (melting, crystallization) and to determine heat capacity. mdpi.com A DSC thermogram of this compound can reveal information about its solid-state phase behavior. Endothermic peaks (heat absorption) can indicate melting points or other solid-solid phase transitions, while exothermic peaks (heat release) can signify crystallization or decomposition. labx.com The Krafft temperature, which is the temperature at which the solubility of a surfactant equals its CMC, can also be investigated using calorimetric methods, as it represents a phase transition from a crystalline state to a micellar solution.

Table 3: Expected Thermal Events for this compound in TGA and DSC This table describes the typical thermal events that would be observed during the analysis of a hydrated alkyl sulfate salt.

| Technique | Temperature Range (°C) | Observed Event | Interpretation |

|---|---|---|---|

| TGA | 30 - 150 | Minor Mass Loss | Dehydration (loss of adsorbed water). |

| TGA | 200 - 400 | Major Mass Loss | Decomposition of the decyl alkyl chain. |

| TGA | > 400 | Further Mass Loss | Decomposition of the sulfate group, eventually leaving a potassium sulfate residue. utwente.nl |

| DSC | Variable | Endothermic Peak | Melting or other solid-state phase transitions. researchgate.net |

| DSC | Variable | Exothermic Peak | Crystallization upon cooling or possibly decomposition at high temperatures. |

Advanced Microscopy and Imaging Techniques for Morphological Characterization

Advanced microscopy and imaging techniques are indispensable for the direct visualization and morphological characterization of the supramolecular structures, such as micelles and other aggregates, formed by this compound in solution. acs.org These methods provide crucial information on the size, shape, and organization of these nanoscale assemblies, which cannot be obtained from bulk measurement techniques.

Transmission Electron Microscopy (TEM) is a powerful technique for high-resolution imaging of surfactant aggregates. To visualize micelles in an aqueous environment, cryogenic TEM (cryo-TEM) is often employed. In this method, a thin film of the surfactant solution is rapidly vitrified (frozen without crystallization), preserving the native structure of the aggregates in a solid state. The sample is then imaged under vacuum, providing direct evidence of micellar morphology, such as whether they are spherical, rod-like, or worm-like, and allowing for the measurement of their dimensions.

Confocal Laser Scanning Microscopy (CLSM) can also be used, particularly for larger aggregate structures or to study the interaction of surfactants with surfaces or other components. acs.org This technique often involves the use of fluorescent probes that can be incorporated into the hydrophobic core of the micelles or attached to the surfactant molecules themselves. CLSM provides three-dimensional optical sectioning of the sample, enabling the visualization of aggregate distribution and morphology in situ. bmj.com

These imaging techniques are critical for understanding how factors like concentration, temperature, and the presence of additives influence the self-assembly behavior of this compound, complementing data from scattering and spectroscopic methods. bts.gov

Specific Analytical Methods for Surfactant Detection in Research Contexts

Beyond standard characterization, various specific analytical methods are employed to detect and quantify this compound in diverse research contexts, such as in complex biological matrices, environmental samples, or pharmaceutical formulations. mdpi.comacs.org

One notable method exploits the specific interaction between dodecyl sulfate anions and potassium cations. In aqueous solutions, sodium dodecyl sulfate (SDS) is highly soluble, whereas potassium dodecyl sulfate has a much lower solubility and can precipitate, especially at higher concentrations or lower temperatures. nih.gov This precipitation reaction can be used as a qualitative or quantitative detection method. For instance, the addition of a potassium salt solution to a sample containing an unknown dodecyl sulfate surfactant can indicate the presence of the dodecyl sulfate anion through the formation of a precipitate. nih.gov

For quantitative analysis in complex matrices, methods that couple separation with sensitive detection are essential. Ion chromatography with conductivity detection is a highly effective technique for the simultaneous determination of the decyl sulfate anion and the potassium cation. mdpi.com This method separates ions based on their interaction with an ion-exchange stationary phase and can provide accurate quantification even in the presence of other salts and interfering substances. helixchrom.com

In biological research, methods such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) are ubiquitous, where the dodecyl sulfate anion is used to denature proteins. bmj.com While SDS is typically used, the principles are applicable to other alkyl sulfates. Detecting residual surfactant in purified protein samples is crucial, and sensitive HPLC-MS (Mass Spectrometry) methods can be developed for this purpose, offering high specificity and low detection limits. acs.org

Environmental Transformation and Degradation Pathways Research of Potassium Decyl Sulfate

Biodegradation Mechanisms and Pathways of Alkyl Sulfates in Environmental Systems

The biodegradation of alkyl sulfates, a class of anionic surfactants that includes potassium decyl sulfate (B86663), is a crucial process that dictates their environmental persistence. The primary mechanism for the breakdown of these compounds is microbial activity. researchgate.net This process is typically initiated by the enzymatic cleavage of the sulfate ester bond, a reaction catalyzed by enzymes known as alkylsulfatases. hibiscuspublisher.comresearchgate.net

These enzymes, produced by various bacteria, hydrolyze the alkyl sulfate, resulting in the formation of an inorganic sulfate ion and the corresponding fatty alcohol—in this instance, decyl alcohol (1-decanol). hibiscuspublisher.com This initial step is significant as it removes the polar sulfate group, making the molecule less water-soluble and more susceptible to further microbial metabolism. Following this hydrolysis, the long-chain alcohol is generally oxidized to an aldehyde and then to a fatty acid. This fatty acid subsequently enters the β-oxidation pathway, a fundamental metabolic process that breaks it down into two-carbon acetyl-CoA units. These units are then completely mineralized to carbon dioxide and water via the citric acid cycle, completing the biodegradation pathway.

The efficiency and rate of biodegradation are influenced by several environmental factors, such as temperature, pH, oxygen availability, and the presence of a suitable microbial community. nih.gov Linear alkyl sulfates like potassium decyl sulfate are known to be readily biodegradable under both aerobic and anaerobic conditions, though aerobic degradation is generally faster and more complete. researchgate.net

Table 1: Key Enzymes and Reactions in Alkyl Sulfate Biodegradation

| Enzyme/Process | Substrate | Product(s) | Role in Degradation Pathway |

|---|---|---|---|

| Alkylsulfatase | Alkyl Sulfate (e.g., this compound) | Fatty Alcohol (e.g., 1-decanol) + Sulfate | Initial hydrolysis of the sulfate ester bond. hibiscuspublisher.com |

| Alcohol Dehydrogenase | Fatty Alcohol | Aldehyde | Oxidation of the alcohol to an aldehyde. hibiscuspublisher.com |

| Aldehyde Dehydrogenase | Aldehyde | Fatty Acid | Oxidation of the aldehyde to a fatty acid. |

| β-Oxidation | Fatty Acid | Acetyl-CoA | Stepwise breakdown of the fatty acid chain. nih.gov |

Fate and Transport Research in Aquatic and Terrestrial Environments

The fate and transport of this compound in aquatic and terrestrial environments are governed by a combination of physical, chemical, and biological processes. nih.gov As an anionic surfactant, its behavior is significantly influenced by its interaction with solid materials such as sediments, soils, and sludge. cdc.gov

In aquatic systems, a key process controlling the distribution of alkyl sulfates is adsorption to suspended particles and bottom sediments. researchgate.net The degree of adsorption depends on factors like the organic carbon content of the sediment and the clay mineralogy. nih.gov Higher organic carbon content generally leads to increased adsorption due to hydrophobic interactions between the surfactant's alkyl chain and the organic matter. While adsorption can remove the surfactant from the water column, it can also lead to its accumulation in sediments, where it may persist for longer durations, particularly under anaerobic conditions. acs.org

Table 2: Factors Influencing the Fate and Transport of Alkyl Sulfates

| Environmental Compartment | Key Process | Influencing Factors | Outcome |

|---|---|---|---|

| Aquatic | Adsorption | Sediment organic carbon, clay content. nih.gov | Sequestration from the water column, potential accumulation in sediment. researchgate.net |

| Aquatic | Biodegradation | Microbial population, oxygen levels, temperature. nih.gov | Mineralization to CO2 and H2O. |

| Terrestrial | Sorption | Soil organic matter, clay content, pH. epa.gov | Reduced leaching potential, retention in the soil profile. |

Metabolic Transformation Studies of Alkyl Sulfates in Biological Models

Studies on the metabolic transformation of alkyl sulfates like this compound in various biological models have provided significant insights into how organisms process these compounds. These investigations often use model organisms, including bacteria, to elucidate the metabolic pathways and enzymatic systems involved.

In microbial models, research has concentrated on isolating and characterizing the enzymes responsible for the initial stages of degradation. As previously noted, alkylsulfatases are key enzymes that initiate this breakdown. hibiscuspublisher.comresearchgate.net Studies have identified different types of alkylsulfatases, with some being inducible, meaning their production is triggered by the presence of alkyl sulfates. pnas.org The substrate specificity of these enzymes has also been examined, with some demonstrating broad activity towards a range of alkyl sulfates.

While the majority of metabolic research has been conducted on microorganisms, some studies have explored the metabolism of alkyl sulfates in higher organisms. In a study on rats, the metabolic fate of potassium dodecyl [35S]sulphate was investigated. The results showed that the bulk of the radioactivity was excreted in the urine, with a portion eliminated as inorganic [35S]sulphate. nih.govportlandpress.com A new ester sulfate metabolite was also identified. portlandpress.com It is suggested that this metabolite arises from the ω-oxidation of dodecyl sulfate to a fatty acid-like compound, which is then degraded by β-oxidation. nih.gov The liver was implicated as the major site of metabolism. nih.gov

Table 3: Summary of Metabolic Transformation Findings

| Biological Model | Key Findings |

|---|---|

| Bacteria | Identification and characterization of alkylsulfatase enzymes. hibiscuspublisher.comresearchgate.net Elucidation of the complete mineralization pathway via β-oxidation. |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Decyl alcohol |

| 1-decanol (B1670082) |

| Acetyl-CoA |

| Carbon dioxide |

| Water |

| Sulfate |

| Potassium dodecyl [35S]sulphate |

Advanced Materials Science and Biotechnological Applications Research of Potassium Decyl Sulfate

Role in the Synthesis and Formulation of Novel Nanomaterials and Porous Structures

Potassium decyl sulfate (B86663), as part of the broader class of organic potassium salts and surfactants, plays a significant role in the bottom-up synthesis of advanced materials. Its utility stems from its dual nature as both a potassium salt and an anionic surfactant. This allows it to function as a templating or structure-directing agent in the formation of nanomaterials and porous structures. Water-soluble salts are frequently employed as sacrificial templates in the synthesis of porous materials; they provide a scaffold around which the primary material is formed and are then easily removed by washing with water to generate a network of pores. rsc.orgresearchgate.net